molecular formula C10H24ClN B15344330 4-Methyl-4-nonanamine hydrochloride CAS No. 56065-51-1

4-Methyl-4-nonanamine hydrochloride

Cat. No.: B15344330
CAS No.: 56065-51-1
M. Wt: 193.76 g/mol
InChI Key: SSXGKFLLWJKBME-UHFFFAOYSA-N
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Description

4-Methyl-4-nonanamine hydrochloride is a branched aliphatic amine hydrochloride with the molecular formula C₁₀H₂₃N·HCl (molar mass: 193.76 g/mol). Its structure features a tertiary amine group at the 4th carbon of a nine-carbon chain, with a methyl substituent at the same position, resulting in significant steric hindrance and lipophilicity . The compound’s SMILES notation is CCCCCC(C)(CCC)N.Cl, and its InChIKey is WXGFQASKEPYNRZ-UHFFFAOYSA-N .

Properties

CAS No.

56065-51-1

Molecular Formula

C10H24ClN

Molecular Weight

193.76 g/mol

IUPAC Name

4-methylnonan-4-ylazanium;chloride

InChI

InChI=1S/C10H23N.ClH/c1-4-6-7-9-10(3,11)8-5-2;/h4-9,11H2,1-3H3;1H

InChI Key

SSXGKFLLWJKBME-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(CCC)[NH3+].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-4-nonanamine hydrochloride can be synthesized through several methods, including the reduction of 4-methyl-4-nonanone. One common approach involves the reaction of 4-methyl-4-nonanone with a reducing agent such as lithium aluminum hydride (LiAlH₄) in anhydrous ether, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-4-nonanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a strong base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding aldehydes, ketones, or carboxylic acids, depending on the extent of oxidation.

  • Reduction: Reduction reactions typically produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various alkylated amines or other derivatives.

Scientific Research Applications

4-Methyl-4-nonanamine hydrochloride is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its applications include:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs or as a precursor for pharmaceutical compounds.

  • Industry: Utilized in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

4-Methyl-4-nonanamine hydrochloride is similar to other amine hydrochlorides, such as 4-methyl-2-pentanamine hydrochloride and 4-methylpentan-2-amine hydrochloride. its unique structural features, such as the position of the methyl group and the length of the carbon chain, distinguish it from these compounds. These differences can lead to variations in reactivity, solubility, and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Amine Hydrochlorides

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Key Applications/Research Areas
4-Methyl-4-nonanamine HCl C₁₀H₂₃N·HCl 193.76 Branched C9 chain, tertiary amine, lipophilic Potential surfactant, drug intermediate
Methylhexanamine HCl (DMAA) C₇H₁₆N·HCl 149.67 Branched C6 chain, secondary amine Stimulant research (e.g., pre-workout supplements)
4-Methoxyaniline HCl C₇H₁₀ClNO 159.61 Aromatic ring with methoxy and amine groups Dye synthesis, organic intermediates
4-Heptanamine, N-methyl-4-(1-methylethyl)- HCl C₁₁H₂₆ClN 207.79 Branched C7 chain, quaternary carbon substituent Unspecified (limited data)
2-Methyl-2-nonanamine HCl C₁₀H₂₃N·HCl 193.76 Branched C9 chain, tertiary amine (2-methyl isomer) 1,819 patents (vs. 17 for 4-methyl isomer)

Key Observations:

  • Branching and Chain Length: 4-Methyl-4-nonanamine HCl’s longer C9 chain enhances lipophilicity compared to DMAA (C6) and aromatic analogs like 4-Methoxyaniline HCl. This property may influence solubility in organic solvents or membrane permeability in pharmaceutical contexts.
  • Isomer Effects: The 4-methyl isomer of nonanamine HCl has significantly fewer patents (17) than its 2-methyl counterpart (1,819), highlighting the critical role of substituent position in industrial applications .
  • Aromatic vs. Aliphatic : 4-Methoxyaniline HCl’s aromatic structure confers rigidity and conjugation, making it suitable for optoelectronic materials, unlike aliphatic analogs .

Research and Patent Landscape

  • 4-Methyl-4-nonanamine HCl: Limited academic studies (0 literature entries) but 17 patents, suggesting proprietary applications in materials science or drug formulation .
  • DMAA : Extensively researched for stimulant effects, though controversial due to regulatory restrictions in dietary supplements .
  • 2-Methyl-2-nonanamine HCl: High patent activity (1,819 patents) indicates broad industrial utility, possibly as a corrosion inhibitor or polymer additive .

Biological Activity

  • Molecular Formula: C10H24ClNC_{10}H_{24}ClN
  • Molecular Weight: 189.77 g/mol
  • SMILES Notation: CCCCCC(C)(CCC)N
  • InChI Key: WXGFQASKEPYNRZ-UHFFFAOYSA-N

Biological Activity Overview

The biological activities of 4-methyl-4-nonanamine hydrochloride can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that amines, including this compound, exhibit antimicrobial properties. These compounds can disrupt bacterial cell membranes, leading to cell lysis. A study on related compounds demonstrated significant bacterial inhibition, suggesting potential applications in developing antimicrobial agents.

2. Cytotoxicity

Cytotoxic effects have been observed in various studies involving structurally similar compounds. For instance, Mannich bases, which share structural characteristics with this compound, have shown cytotoxic effects against cancer cell lines through mechanisms such as apoptosis and cell cycle arrest . This raises the possibility that this compound may exhibit similar cytotoxic properties.

3. Neuroprotective Effects

Certain amines have been studied for their neuroprotective effects in models of neurodegenerative diseases. While specific studies on this compound are scarce, the structural similarity to other neuroprotective agents suggests potential benefits in mitigating neuronal damage.

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds or structural analogs:

StudyFindings
Lijinsky et al. (1981)Investigated N-nitrosomethyl-n-alkylamines and their carcinogenic potential in rats, providing insights into the metabolic pathways and toxicological profiles relevant to amine compounds .
Recent Advances in Mannich BasesExplored various biological activities of Mannich bases, indicating potential for anti-inflammatory and anti-cancer properties .

Toxicological Considerations

Toxicological assessments are crucial for understanding the safety profile of this compound. The compound's structural characteristics suggest that it may possess genotoxic potential similar to other alkylamines, which have been shown to form DNA adducts and induce mutations in bacterial models .

Q & A

Basic Questions

Q. What synthetic methodologies are most effective for producing 4-Methyl-4-nonanamine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves reductive amination or alkylation of a precursor amine under controlled conditions. Key parameters include:

  • Catalyst selection : Use of palladium or Raney nickel for hydrogenation steps to reduce intermediates like imines or nitriles .
  • Solvent systems : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .
  • Temperature control : Maintaining 0–5°C during exothermic steps minimizes side reactions (e.g., over-alkylation) .
    Yield optimization requires iterative adjustment of molar ratios (amine:alkylating agent ≈ 1:1.2) and post-reaction purification via recrystallization or column chromatography .

Q. Which analytical techniques are critical for confirming the purity and structural identity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

Technique Purpose Key Parameters
¹H/¹³C NMR Confirm backbone structure and substituent positionsCompare peaks to reference spectra; δ ~2.5–3.5 ppm for amine protons .
HPLC Assess purity (>98%)Use a C18 column with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (70:30) + 0.1% TFA .
FT-IR Identify functional groups (e.g., N-H stretch ~3300 cm⁻¹)KBr pellet method; resolution ≥4 cm⁻¹ .

Advanced Questions

Q. How can contradictions in spectroscopic data for derivatives of this compound be resolved?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR splitting or IR shifts) often arise from:

  • Tautomerism or stereoisomerism : Use variable-temperature NMR to detect dynamic equilibria .
  • Impurity interference : Cross-validate with LC-MS to identify co-eluting contaminants .
  • Solvent effects : Re-run NMR in deuterated DMSO to resolve proton exchange broadening .
    Computational modeling (DFT) can predict spectral patterns for comparison with experimental data .

Q. What experimental strategies are used to investigate the interaction of this compound with neurotransmitter receptors?

  • Methodological Answer :

  • Radioligand binding assays : Compete with ³H-labeled ligands (e.g., serotonin or dopamine analogs) to measure IC₅₀ values .
  • Molecular docking : Use Schrödinger Suite or AutoDock to predict binding poses in receptor active sites (e.g., 5-HT₂A) .
  • Functional assays : Measure cAMP accumulation or Ca²⁺ flux in transfected HEK293 cells to assess G-protein coupling .
    Structural analogs (e.g., 4-Methyl-4-octanamine) serve as controls to isolate the effect of chain length on affinity .

Q. How do solvent polarity and temperature influence the stereochemical outcome of this compound derivatives during synthesis?

  • Methodological Answer :

  • Solvent effects : Polar solvents (e.g., methanol) favor SN1 mechanisms, leading to racemization; non-polar solvents (e.g., toluene) promote SN2 pathways, retaining stereochemistry .
  • Low-temperature regimes : Reactions at –20°C minimize kinetic resolution, preserving enantiomeric excess .
  • Chiral catalysts : Use (R)-BINAP with palladium to induce asymmetric induction in reductive amination .

Q. What are the common side reactions in the synthesis of this compound, and how are they mitigated?

  • Methodological Answer :

  • Over-alkylation : Limit alkyl halide equivalents to 1.2–1.5× and use bulky bases (e.g., DBU) to deprotonate selectively .
  • Oxidation of amine groups : Add antioxidants (e.g., BHT) or conduct reactions under inert gas .
  • Hydrolysis of intermediates : Control water content (<0.1%) via molecular sieves or anhydrous solvents .

Comparative & Mechanistic Questions

Q. How does the 4-methyl substitution in this compound influence its physicochemical properties compared to linear analogs?

  • Methodological Answer :

  • Lipophilicity : Measure logP values (e.g., shake-flask method); the branched methyl group increases logP by ~0.5 units versus linear nonanamine .
  • Solubility : The hydrochloride salt improves aqueous solubility (tested via nephelometry), but branching reduces melting point (DSC analysis) .
  • Bioactivity : In vitro assays show branched analogs exhibit 2–3× higher receptor affinity due to steric stabilization of binding poses .

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